molecular formula C4H5NO2 B058015 Succinimide CAS No. 123-56-8

Succinimide

Cat. No.: B058015
CAS No.: 123-56-8
M. Wt: 99.09 g/mol
InChI Key: KZNICNPSHKQLFF-UHFFFAOYSA-N
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Description

Succinimide is an organic compound with the chemical formula ( \text{C}_4\text{H}_5\text{NO}_2 ). It is a white crystalline solid that is classified as a cyclic imide. This compound is used in various organic syntheses and industrial processes, including silver plating

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, depending on the oxidizing agent used.

    Reduction: It can be reduced to form succinamic acid or other derivatives.

    Substitution: this compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be used to reduce this compound.

    Substitution Reactions: These reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products:

    Oxidation Products: Depending on the conditions, oxidation can yield products like succinic acid.

    Reduction Products: Reduction typically produces succinamic acid.

    Substitution Products: Substitution reactions can yield a variety of derivatives, depending on the substituent introduced.

Mechanism of Action

The mechanism of action of succinimide, particularly its derivatives used as anticonvulsants, involves the inhibition of T-type calcium channels in the brain. This inhibition reduces the abnormal electrical activity associated with seizures . This compound derivatives increase the seizure threshold and inhibit the three-cycle per second thalamic ‘spike and wave’ discharge in absence seizures .

Comparison with Similar Compounds

  • Maleimide
  • N-Chlorosuccinimide
  • N-Bromothis compound

Comparison:

This compound is unique in its balance of stability and reactivity, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

pyrrolidine-2,5-dione
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InChI

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNICNPSHKQLFF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1=O
Source PubChem
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Molecular Formula

C4H5NO2
Source PubChem
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Related CAS

25950-42-9, Array
Record name 2,5-Pyrrolidinedione, homopolymer
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DSSTOX Substance ID

DTXSID8051629
Record name Succinimide
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Molecular Weight

99.09 g/mol
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CAS No.

123-56-8, 584-43-0
Record name Succinimide
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Synthesis routes and methods I

Procedure details

The reactions and procedures of this Example were repeated, except that the monomer ratios of ammonium aspartate and sodium aspartate were adjusted (in part A) to produce a 1:2 copolymer of sodium aspartate and succinimide. A solution of this copolymer was titrated to pH 4.0 and ring-closed as above. The resulting terpolymer of sodium aspartate, asparagine, and succinimide had a residue ratio of 0.53:10.97 (asp:asn:suc). This terpolymer also was water-soluble.
Name
ammonium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 10.73 g of 4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran in 107 ml of tetrahydrofuran was slowly added dropwise at room temperature to 26.7 g of freshly crystallized N-chlorosuccinimide dissolved in 210 ml of acetonitrile and 105 ml of ethanol. The mixture was stirred at room temperature for 3 hours, subsequently hydrolyzed by the addition of 100 ml of water, diluted with 1 l of water and extracted with three portions of ethyl acetate. The organic phases were washed twice with water and once with saturated sodium chloride solution, dried with sodium sulfate and concentrated to dryness in vacuo. Excess N-chlorosuccinimide and resulting succinimide were separated by filtration through a layer of silica gel 60 with hexane/ethyl acetate (19:1). The thus-obtained crude α-chloro-ethyl ester was dissolved in 85 ml of acetone, the solution was treated with 2.48 g of thiourea and the mixture was dried for 4 days. The initially clear solution liberated colorless crystals. These were separated, washed with acetone and recrystallized from ethanol/ethyl acetate, and there was obtained (±)-6-fluoro-2,3-dihydro-2'-iminospiro[4H-1-benzopyran-4,5'-thiazolidin]-4'-one hydrochloride of melting point 215°-217° C.
Name
4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A succinimide of a polyoxypropylenediamine of about 2000 MW(JEFFAMINE® D-2000) is prepared as follows: A mixture of JEFFAMINE® D-2000 (750g., 0.375 mole) and maleic anhydride (18.4g., 0.187 mole) was refluxed in benzene until water removal was complete (reaction temperature 145°-195° C.). The resulting product was then vacuum stripped at 180° C./3MM. The product analyzed as follows -- total amine 0.64 meq./g., primary amine 0.43 meq./g.
Name
JEFFAMINE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
750g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Name
CCCCCCC(O)C(CCCCC)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2,3-dimethyl-6-nitro-2H-indazole (3.00 g, 15.69 mmol) in CCl4 (500 mL) was added AIBN (0.51 g, 3.14 mmol) and NBS (3.06 g, 17.26 mmol). The mixture was heated to 80° C. for 5 hours then stirred at rt overnight. Approximately half of the solvent was removed in vacuo, and the mixture was filtered. The filtrate was conc. in vacuo, and the crude product was purified by silica gel column chromatography eluting with ethyl acetate and hexane to afford 3-(bromomethyl)-2-methyl-6-nitro-2H-indazole with some succinimide present (4.41 g, 104% TY). 1H NMR (300 MHz, CDCl3) δ 8.68 (d, J=2.1 HZ, 1H), 7.98 (dd, J=9.3, 2.1 Hz, 1H), 7.74 (d, J=9.3 Hz, 1H), 4.87 (s, 2H), 4.28 (s, 3H). MS (ES+, m/z) 270, 272 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.51 g
Type
catalyst
Reaction Step One
Yield
104%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinimide
Reactant of Route 2
Succinimide
Reactant of Route 3
Succinimide
Reactant of Route 4
Succinimide
Reactant of Route 5
Succinimide
Reactant of Route 6
Reactant of Route 6
Succinimide
Customer
Q & A

Q1: What is the molecular formula and weight of succinimide?

A1: The molecular formula of this compound is C4H5NO2, and its molecular weight is 99.09 g/mol.

Q2: How does the structure of this compound contribute to its interfacial activity?

A3: Succinimides behave as amphiphilic molecules due to their polar headgroup (the this compound ring) and hydrophobic tail (typically a hydrocarbon chain) [, ]. The interfacial activity of mono succinimides is superior to that of bis- or multi-succinimides, suggesting that increasing the size of the polar headgroup decreases its effectiveness at the interface [].

Q3: How can succinimides be synthesized from maleic anhydride?

A4: Succinimides can be synthesized through a multi-step process. First, maleic anhydride reacts with a primary amine to form a maleamide monomer. This monomer undergoes in-situ polymerization at elevated temperatures (150 °C or less under vacuum) to yield polymaleimides. These polymers often exhibit a deep red color, attributed to decarboxylation leading to conjugated unsaturation or the formation of furan-pyrol derivatives [].

Q4: What is the role of this compound resin in ester hydrolysis?

A5: Poly(p-vinylbenzyl this compound) resin, synthesized by reacting chloromethylated polystyrene with this compound, exhibits catalytic activity in ester hydrolysis reactions []. This activity is attributed to the presence of the this compound group within the resin structure.

Q5: Can N-bromothis compound be used for decarboxylation reactions?

A6: Yes, N-bromothis compound can decarboxylate amino acids, peptides, and proteins in aqueous solutions []. This reaction proceeds at room temperature and offers a potential method for determining amino acid concentrations and identifying end-group carboxyls in peptides and proteins.

Q6: Are there any applications of this compound derivatives in materials science?

A7: Yes, polyisobutylene this compound is a common component of engine oil additives, acting as a dispersant to prevent the aggregation of carbonaceous deposits [, , ].

Q7: What is the role of this compound in protein aging?

A8: Asparagine and aspartic acid residues in proteins can spontaneously cyclize to form succinimides, particularly in mildly acidic conditions and at elevated temperatures [, , , ]. This process is often considered a form of protein damage as this compound hydrolysis yields a mixture of aspartate and isoaspartate, potentially altering protein structure and function [, , , ].

Q8: Can this compound formation in proteins be beneficial?

A9: While often detrimental, this compound formation can, in rare cases, contribute to protein stability []. Additionally, succinimides could potentially act as a mechanism for phosphoaspartate autophosphatase activity if hydrolysis favors aspartate formation [].

Q9: How does this compound formation impact the immune response?

A10: this compound formation in peptides can alter their recognition by cytotoxic T lymphocytes (CTLs) []. CTLs primed against a peptide containing a cyclized asparagine (this compound) residue showed specific recognition for the modified peptide, exhibiting only weak cross-reactivity with the parent peptide containing unmodified asparagine. This suggests that this compound-containing peptides could act as altered self-antigens, potentially triggering autoimmune responses.

Q10: What are the known pharmacological activities of this compound derivatives?

A10: this compound derivatives exhibit diverse pharmacological activities:

    Q11: Are there any concerns regarding the stability of this compound-containing therapeutics?

    A12: The this compound ring in antibody-drug conjugates (ADCs) and protein-drug conjugates (PDCs) can hydrolyze, impacting their stability, exposure, and efficacy []. Hydrolysis can occur during various stages, including drug product storage, in vivo circulation, and ex vivo sample preparation.

    Q12: How is computational chemistry used to study this compound derivatives?

    A13: Computational techniques like molecular modeling provide insights into the interactions of this compound derivatives with their targets [, ]. Molecular docking studies, for example, are used to analyze the binding affinity and binding energies of this compound derivatives with enzymes like AChE, BChE, COX-2, 5-LOX, and α-amylase, offering insight into their potential as drug candidates.

    Q13: What are the environmental implications of using this compound derivatives?

    A15: While the provided research doesn't delve deeply into the environmental impact of succinimides, it's crucial to consider their potential effects when used as engine oil additives []. Further research on the biodegradability and ecotoxicological effects of this compound derivatives is needed to ensure responsible use and disposal.

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